L-Homoserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-homoserine is a natural product found in Glycine max, Capsicum annuum, and other organisms with data available.
L-homoserine
CAS No.: 672-15-1
Cat. No.: VC21539474
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 672-15-1 |
---|---|
Molecular Formula | C4H9NO3 |
Molecular Weight | 119.12 g/mol |
IUPAC Name | (2S)-2-amino-4-hydroxybutanoic acid |
Standard InChI | InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 |
Standard InChI Key | UKAUYVFTDYCKQA-VKHMYHEASA-N |
Isomeric SMILES | C(CO)[C@@H](C(=O)O)N |
SMILES | C(CO)C(C(=O)O)N |
Canonical SMILES | C(CO)C(C(=O)O)N |
Melting Point | 203 °C |
Chemical Structure and Properties
Basic Identification
L-Homoserine, with the chemical name (2S)-2-amino-4-hydroxybutanoic acid, is identified by CAS number 672-15-1. Its structure represents a variant of serine with an additional carbon on its side chain. The compound appears as a white to light yellow crystalline powder under standard conditions . Its molecular formula is C4H9NO3, with a molecular weight of 119.12 . Several synonyms exist for this compound, including HSE, (S)-2-amino-4-hydroxybutanoic acid, and H-homoserine-OH .
Physical and Chemical Properties
L-Homoserine displays distinct physical properties that influence its behavior in biological systems and laboratory applications. The following table summarizes key physical and chemical characteristics:
Property | Value |
---|---|
Melting point | 203°C (decomposition) |
Boiling point | 222.38°C (estimate) |
Density | 1.3126 (estimate) |
Refractive index | 1.4183 (estimate) |
Solubility in water | 1100 g/L at 30°C |
Form | Crystalline powder |
pKa | 2.71 (at 25°C) |
Color | White to light yellow |
Optical activity | -8.825 (H2O); +18.326 (2 mol dm⁻³ HCl) |
Recommended storage | Below +30°C |
LogP | -1.289 (estimate) |
These properties demonstrate L-homoserine's hydrophilic nature, indicated by its high water solubility (1100 g/L) and negative LogP value, consistent with its role as a polar amino acid in biological systems .
Structural Characteristics
L-Homoserine features an asymmetric carbon atom, resulting in optical activity. The L-enantiomer represents the biologically active form found in metabolic pathways. According to ChEBI definition, "L-homoserine is the L-enantiomer of homoserine. It has a role as a human metabolite, an algal metabolite, a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite" . The compound can exist in zwitterionic form and can cyclize to form homoserine lactone under acidic conditions, which represents an important consideration during purification and storage .
Biochemical Role and Metabolic Pathways
Biosynthesis
In bacterial systems such as E. coli, L-homoserine is synthesized through a well-characterized pathway. The biosynthetic process begins with glucose metabolism through the phosphotransferase system, followed by conversion to phosphoenolpyruvate . Through a series of enzymatic reactions, aspartate is formed and subsequently converted to L-homoserine by aspartokinase/homoserine dehydrogenase (encoded by thrA in E. coli) .
A key step in this biosynthesis involves homoserine dehydrogenase, which catalyzes the oxidation reaction converting aspartate-semialdehyde to L-homoserine. This reaction represents a critical regulation point for carbon flux in bacterial metabolism, particularly in E. coli .
Role in Amino Acid Biosynthesis
L-Homoserine occupies a pivotal position at the branch point of several amino acid biosynthetic pathways. It serves as a direct precursor for:
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Methionine biosynthesis
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Threonine biosynthesis
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Isoleucine biosynthesis (indirectly through threonine)
This strategic position makes L-homoserine manipulation essential in metabolic engineering approaches targeting these essential amino acids . The compound serves as the substrate for homoserine kinase (encoded by thrB) in the threonine pathway and homoserine O-succinyltransferase (encoded by metA) in the methionine pathway .
Production Methods and Metabolic Engineering
Engineered Microbial Production
Recent research has focused on developing efficient microbial factories for L-homoserine production. E. coli represents the predominant host organism for this purpose due to its well-characterized metabolism and genetic tractability . The construction of L-homoserine-producing strains typically involves a multiplex approach to metabolic engineering, targeting multiple aspects of central metabolism.
One successful strategy described in recent literature involved the following modifications:
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Deletion of genes responsible for L-homoserine degradation (thrB and metA)
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Overexpression of thrA to increase carbon flux toward L-homoserine
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Deletion of lysA to reduce competition from the lysine biosynthetic pathway
Genetic Modification Strategies
Various genetic modifications have been implemented to enhance L-homoserine production in E. coli. The following table summarizes key genetic targets and their effects on production:
Genetic Modification | Purpose | Effect on Production |
---|---|---|
Deletion of thrB | Block conversion to threonine | Prevents L-homoserine consumption |
Deletion of metA | Block conversion to O-succinyl homoserine | Prevents L-homoserine consumption |
Overexpression of thrA | Enhance conversion of aspartate to L-homoserine | Increases precursor supply |
Deletion of lysA | Reduce lysine biosynthesis | Reduces competition for precursors |
Overexpression of rhtA and eamA | Enhance L-homoserine export | Reduces product inhibition |
Deletion of ptsG | Reduce phosphoenolpyruvate consumption | Increases precursor availability |
Deletion of galR and overexpression of glk | Activate non-PTS glucose uptake | Improves glucose utilization |
Overexpression of gltB | Enhance glutamate biosynthesis | Provides amino donors for transamination |
These modifications resulted in strains capable of producing up to 8.54 g/liter L-homoserine (0.33 g/g glucose), representing a significant improvement compared to initial strains .
Advanced Engineering Approaches
More sophisticated approaches have built upon basic pathway engineering. One effective strategy involved replenishing oxaloacetate from pyruvate to further improve L-homoserine production based on metabolomics analysis. This approach included:
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Overexpression of aspartate-insensitive pyruvate carboxylase (pyc P458S) from C. glutamicum
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Overexpression of threonine-insensitive bifunctional aspartokinase/homoserine dehydrogenase (thrA G433R)
This combination effectively redirected carbon flux from pyruvate to the aspartate branch, increasing L-homoserine production by 17.8% compared to previous strains. The strategy also reduced accumulation of by-products such as α-ketoglutarate (0.26 g/liter) and acetate (1.35 g/liter) .
Applications of L-Homoserine
Analytical Applications
L-Homoserine serves important roles in analytical biochemistry. It is utilized as an internal standard for neurotransmitter analysis and amino acid quantification, providing reliable reference points for precise measurements in complex biological samples . Its distinct chemical properties make it suitable for this purpose in various analytical protocols.
Research Applications
In biochemical research, L-homoserine provides a valuable tool for studying metabolic pathways and regulatory mechanisms. The compound helps elucidate:
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Amino acid biosynthetic pathway regulation
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Metabolic flux distribution in microorganisms
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Structure-function relationships in enzymes involved in amino acid metabolism
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Development of biosensors for amino acid detection and quantification
Purification and Analysis Methods
Purification Techniques
Purification of L-homoserine requires consideration of its chemical properties and potential contaminants. Common impurities include N-chloroacetyl-L-homoserine, N-chloroacetyl-D-homoserine, homoserine lactone, and homoserine anhydride (formed in strong solutions if slightly acidic) .
A standard purification approach involves crystallization from water by adding 9 volumes of ethanol. Special attention must be given to acidic conditions since L-homoserine cyclizes to the lactone form in strongly acidic solutions .
Analytical Methods
Several analytical techniques are employed for L-homoserine characterization and quantification:
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High-Performance Liquid Chromatography (HPLC)
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Mass Spectrometry
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Optical rotation measurements for enantiomeric purity assessment
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Metabolomics approaches for tracking L-homoserine in complex biological systems
The optical activity measurements (reported as -8.825 in water and +18.326 in 2 mol dm⁻³ HCl) provide important benchmarks for verifying compound identity and purity .
Metabolic Responses to L-Homoserine Production
Cellular Adaptations
Research on L-homoserine overproduction has revealed important insights into cellular adaptations to amino acid overproduction. Metabolomics analyses of engineered strains show significant changes in central metabolism, including:
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Activation of the glyoxylate shunt in the TCA cycle, evidenced by increases in fumarate and malate concentrations
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Alterations in glutamate and α-ketoglutarate pools, with 5.9-fold and 3.2-fold increases respectively
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Decreased aspartate levels as carbon flux is directed toward L-homoserine
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Increased concentration of by-product 2,6-diaminopimelate (DAP) due to lysA deletion
These metabolic changes provide valuable information for further optimization of production strains and highlight the complex interrelationships between different metabolic pathways.
Flux Redistribution
Successful L-homoserine production requires sophisticated redistribution of metabolic fluxes. Engineering strategies have targeted several key nodes:
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Redirection of carbon flux from pyruvate to oxaloacetate via pyruvate carboxylase
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Enhancement of aspartate branch flux through overexpression of aspartokinase and homoserine dehydrogenase
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Optimization of glucose uptake through modifications to the phosphotransferase system
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Balancing of TCA cycle flux through citrate synthase modifications
The overexpression of pyruvate carboxylase proved particularly effective, allowing enhanced carbon flow from pyruvate to the aspartate branch while reducing accumulation of unwanted by-products .
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